(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile
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Overview
Description
(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile is a complex organic compound characterized by the presence of nitrophenyl and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile typically involves the condensation of 2-nitrophenylhydrazine with 4-(4-nitrophenyl)-1,3-thiazole-2-carbaldehyde. The reaction is carried out under acidic or basic conditions, often using solvents like ethanol or methanol to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thiazolyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes involving nitrophenyl and thiazolyl groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl and thiazolyl groups can interact with active sites of enzymes, inhibiting their activity or altering their function. This compound may also interfere with cellular pathways by binding to specific receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile
- (2E)-[2-(2-aminophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile
Uniqueness
(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile is unique due to the presence of both nitrophenyl and thiazolyl groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C17H10N6O4S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2E)-N-(2-nitroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C17H10N6O4S/c18-9-14(21-20-13-3-1-2-4-16(13)23(26)27)17-19-15(10-28-17)11-5-7-12(8-6-11)22(24)25/h1-8,10,20H/b21-14+ |
InChI Key |
ANUINNMGSLTZAG-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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